Chemical structure and properties of 3-(2-Ethoxy-ethyl)-1,3-dihydro-indol-2-one
Chemical structure and properties of 3-(2-Ethoxy-ethyl)-1,3-dihydro-indol-2-one
Executive Summary
The compound 3-(2-Ethoxy-ethyl)-1,3-dihydro-indol-2-one (also referred to as 3-(2-ethoxyethyl)oxindole ) represents a critical "privileged scaffold" in modern medicinal chemistry. Belonging to the oxindole (indolin-2-one) class, this molecule serves as a versatile building block for the synthesis of multi-targeted kinase inhibitors (e.g., VEGFR, PDGFR antagonists) and G-protein coupled receptor (GPCR) ligands.
This guide provides a comprehensive technical analysis of its chemical structure, validated synthetic protocols, and downstream applications in drug discovery. It is designed for researchers requiring high-fidelity data on the manipulation of the oxindole core for structure-activity relationship (SAR) studies.
Structural Analysis & Physicochemical Profile
Chemical Identity
The molecule consists of a bicyclic 1,3-dihydro-indol-2-one core substituted at the C3 position with a 2-ethoxyethyl ether chain. This substitution pattern is strategic: it introduces a flexible lipophilic linker with a hydrogen-bond acceptor (ether oxygen) without significantly altering the steric bulk of the core scaffold.
| Property | Data |
| IUPAC Name | 3-(2-ethoxyethyl)-1,3-dihydro-2H-indol-2-one |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| Core Scaffold | Oxindole (Indolin-2-one) |
| Key Functional Groups | Lactam (Amide), Ether, Aromatic Ring |
| Calculated LogP (cLogP) | ~1.8 – 2.1 (Moderate Lipophilicity) |
| H-Bond Donors | 1 (Lactam NH) |
| H-Bond Acceptors | 2 (Carbonyl O, Ether O) |
Structural Significance in Drug Design
The C3 position of the oxindole is the primary vector for derivatization. In kinase inhibitors like Sunitinib or Nintedanib , the C3 carbon is modified to engage specific hydrophobic pockets within the ATP-binding site. The 2-ethoxyethyl side chain specifically mimics the spatial occupancy of aliphatic amino acid residues (e.g., Leucine, Isoleucine) while improving solubility compared to purely alkyl chains.
Synthetic Pathways & Process Chemistry[1][2]
The synthesis of 3-(2-Ethoxy-ethyl)-1,3-dihydro-indol-2-one relies on the C3-selective alkylation of the oxindole enolate. This reaction requires precise control of stoichiometry and basicity to prevent dialkylation (gem-disubstitution) or N-alkylation.
Validated Synthetic Protocol (Self-Validating System)
Objective: Mono-alkylation of oxindole at C3.
Reagents:
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Substrate: Oxindole (1,3-dihydro-indol-2-one)
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Alkylating Agent: 2-Bromoethyl ethyl ether (1-Bromo-2-ethoxyethane)
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Base: Sodium Hydride (NaH, 60% dispersion) or LiHMDS
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Solvent: Anhydrous DMF or THF
Step-by-Step Methodology:
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Enolate Formation:
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Charge a flame-dried reaction vessel with Oxindole (1.0 eq) and anhydrous DMF under Argon atmosphere.
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Cool to 0°C.
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Critical Step: Add NaH (2.1 eq) portion-wise. Note: 2.1 equivalents are required because the first equivalent deprotonates the N1-H (pKa ~17), and the second equivalent deprotonates the C3-H (pKa ~18) to form the dianion.
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Stir at 0°C for 30 minutes until H₂ evolution ceases.
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Alkylation:
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Add 2-Bromoethyl ethyl ether (1.0 eq) dropwise via syringe pump to the dianion solution at 0°C.
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Mechanistic Insight: The C3 position is more nucleophilic (softer) than the N1 position in the dianion state, favoring C-alkylation over N-alkylation under thermodynamic control.
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-
Quench & Isolation:
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Allow the mixture to warm to Room Temperature (RT) and stir for 3–6 hours.
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Quench carefully with saturated NH₄Cl solution.
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Extract with Ethyl Acetate (3x). Wash organics with Brine to remove DMF.
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Dry over Na₂SO₄ and concentrate.
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Purification:
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Purify via Flash Column Chromatography (SiO₂).
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Eluent: Hexane:Ethyl Acetate (Gradient 80:20 to 60:40).
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Validation: Product should appear as a pale yellow solid or viscous oil.
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Reaction Mechanism Diagram
The following diagram illustrates the dianion formation and selective C-alkylation pathway.
Figure 1: Mechanism of base-mediated C3-selective alkylation of oxindole via dianion intermediate.[1]
Pharmaceutical Applications & Reactivity[7]
Kinase Inhibitor Development
The 3-(2-ethoxyethyl)oxindole scaffold is a precursor for Tyrosine Kinase Inhibitors (TKIs) . The oxindole core functions as the hinge-binding motif, forming hydrogen bonds with the kinase backbone (e.g., Glu813 and Cys815 in VEGFR2).
Workflow for TKI Synthesis:
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Knoevenagel Condensation: The C3 position retains one acidic proton. Reaction with an aldehyde (e.g., pyrrole-2-carboxaldehyde) generates 3-alkylidene oxindoles .
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Spiro-Cyclization: Reaction with bifunctional alkyl halides can generate spiro-oxindoles, a growing class of p53-MDM2 inhibitors.
Analytical Characterization Standards
For researchers characterizing this compound, the following spectral signatures are diagnostic:
| Method | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 3.50 (t, 2H) | Methylene protons adjacent to ether oxygen (-CH ₂-O-). |
| δ 1.10 (t, 3H) | Terminal methyl of the ethoxy group. | |
| δ 3.6 - 3.8 (m, 1H) | Methine proton at C3 (chiral center if mono-substituted). | |
| IR Spectroscopy | 1690–1710 cm⁻¹ | Strong Carbonyl (C=O) stretch of the lactam. |
| Mass Spectrometry | m/z 206 [M+H]⁺ | Protonated molecular ion (ESI+). |
Biological Pathway Interaction
The following diagram visualizes the role of oxindole derivatives in inhibiting Angiogenesis signaling pathways (VEGFR).
Figure 2: Interaction of Oxindole-based inhibitors within the VEGF signaling cascade.
References
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Synthesis of 3-Substituted Oxindoles: Title: Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Source: National Institutes of Health (NIH) / PMC. URL:[Link]
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Oxindole Reactivity & Catalysis: Title: Enantioselective Alkylation of 2-Oxindoles Catalyzed by a Bifunctional Phase-Transfer Catalyst.[2] Source: PubMed. URL:[Link]
-
General Oxindole Synthesis Methods: Title: Synthesis of Oxindoles - Recent Literature.[3][4][5][6][7][8][9] Source: Organic Chemistry Portal. URL:[Link]
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Kinase Inhibitor Scaffolds: Title: Oxindole and its derivatives: A review on recent progress in biological activities. Source: PubMed / Biomedicine & Pharmacotherapy. URL:[Link]
Sources
- 1. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 2. Enantioselective Alkylation of 2-Oxindoles Catalyzed by a Bifunctional Phase-Transfer Catalyst: Synthesis of (-)-Debromoflustramine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxindole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. 3-Oxindole synthesis [organic-chemistry.org]
- 8. 3-Arylidene-2-oxindoles as Potent NRH:Quinone Oxidoreductase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring - PMC [pmc.ncbi.nlm.nih.gov]
